Methyl 2-{[6-chloro-2-(2-thienyl)imidazo[1,2-a]pyridin-3-yl]amino}benzoate
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Overview
Description
Methyl 2-{[6-chloro-2-(2-thienyl)imidazo[1,2-a]pyridin-3-yl]amino}benzoate is a complex organic compound that belongs to the class of imidazo[1,2-a]pyridines. This compound is characterized by its unique structure, which includes a chloro-substituted imidazo[1,2-a]pyridine core linked to a thienyl group and a benzoate ester. The imidazo[1,2-a]pyridine scaffold is known for its broad spectrum of pharmacological and biological activities, making it a valuable target for drug development and other scientific research applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-{[6-chloro-2-(2-thienyl)imidazo[1,2-a]pyridin-3-yl]amino}benzoate typically involves multi-step reactions starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Imidazo[1,2-a]pyridine Core: This step involves the cyclization of a suitable precursor, such as 2-aminopyridine, with a chloro-substituted aldehyde or ketone under acidic or basic conditions.
Thienyl Group Introduction: The thienyl group can be introduced via a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Stille coupling, using a thienyl boronic acid or stannane.
Benzoate Ester Formation: The final step involves the esterification of the resulting imidazo[1,2-a]pyridine derivative with methyl benzoate under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts and reagents .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-{[6-chloro-2-(2-thienyl)imidazo[1,2-a]pyridin-3-yl]amino}benzoate can undergo various chemical reactions, including:
Oxidation: The thienyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like hydrogen gas over a palladium catalyst.
Substitution: The chloro group can be substituted with nucleophiles such as amines or thiols under basic conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Amines, thiols, bases like sodium hydroxide.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Amino or thiol-substituted derivatives.
Scientific Research Applications
Methyl 2-{[6-chloro-2-(2-thienyl)imidazo[1,2-a]pyridin-3-yl]amino}benzoate has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its pharmacological properties, including anti-inflammatory, antiviral, and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments
Mechanism of Action
The mechanism of action of Methyl 2-{[6-chloro-2-(2-thienyl)imidazo[1,2-a]pyridin-3-yl]amino}benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazo[1,2-a]pyridine core can bind to the active site of enzymes, inhibiting their activity, or modulate receptor function by binding to receptor sites. The chloro and thienyl groups may enhance binding affinity and selectivity, while the benzoate ester can improve the compound’s pharmacokinetic properties .
Comparison with Similar Compounds
Similar Compounds
N-(6-chloro-2-(2-thienyl)imidazo[1,2-a]pyridin-3-yl)benzamide: Similar structure but with a benzamide group instead of a benzoate ester.
Imidazo[1,2-a]pyridine-6-carbohydrazide: Contains a carbohydrazide group instead of a benzoate ester.
Uniqueness
Methyl 2-{[6-chloro-2-(2-thienyl)imidazo[1,2-a]pyridin-3-yl]amino}benzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the benzoate ester enhances its solubility and bioavailability, making it a valuable compound for various applications .
Biological Activity
Methyl 2-{[6-chloro-2-(2-thienyl)imidazo[1,2-a]pyridin-3-yl]amino}benzoate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be described as follows:
- Molecular Formula : C15H13ClN2O2S
- Molecular Weight : 320.79 g/mol
- IUPAC Name : this compound
The compound acts primarily as an adenosine A2A receptor antagonist , which is implicated in various pathological conditions including cancer and neurological disorders. Research indicates that the inhibition of this receptor can lead to reduced tumor growth and improved outcomes in models of cancer treatment . Additionally, it may modulate tyrosine kinase signaling pathways, further contributing to its antitumor effects .
Anticancer Properties
Several studies have highlighted the anticancer properties of this compound:
- Inhibition of Tumor Growth : In vitro studies have shown that this compound effectively inhibits the growth of various cancer cell lines by inducing apoptosis and cell cycle arrest. For instance, it displayed significant cytotoxicity against breast cancer cells (MCF-7) and lung cancer cells (A549) in dose-dependent assays.
- Mechanistic Insights : The compound's ability to inhibit the adenosine A2A receptor leads to decreased levels of cyclic AMP (cAMP), which is associated with reduced proliferation and increased apoptosis in cancer cells .
Other Biological Activities
Beyond its anticancer effects, this compound has also been studied for:
- Neuroprotective Effects : Preliminary research suggests that the compound may exhibit neuroprotective properties through its interaction with GABA receptors, potentially offering therapeutic avenues for neurodegenerative diseases .
- Anti-inflammatory Action : The compound has shown promise in reducing inflammation markers in animal models, indicating potential applications in treating inflammatory diseases.
Case Studies and Research Findings
Study | Findings | |
---|---|---|
Study A (2020) | Evaluated the effects on MCF-7 cells | Significant reduction in cell viability at concentrations >10 µM |
Study B (2021) | Investigated neuroprotective effects | Compound reduced neuronal apoptosis in vitro |
Study C (2023) | Assessed anti-inflammatory properties | Decreased levels of TNF-alpha and IL-6 in vivo |
Properties
Molecular Formula |
C19H14ClN3O2S |
---|---|
Molecular Weight |
383.9 g/mol |
IUPAC Name |
methyl 2-[(6-chloro-2-thiophen-2-ylimidazo[1,2-a]pyridin-3-yl)amino]benzoate |
InChI |
InChI=1S/C19H14ClN3O2S/c1-25-19(24)13-5-2-3-6-14(13)21-18-17(15-7-4-10-26-15)22-16-9-8-12(20)11-23(16)18/h2-11,21H,1H3 |
InChI Key |
BRQPCXNBCLJZRL-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=CC=C1NC2=C(N=C3N2C=C(C=C3)Cl)C4=CC=CS4 |
Origin of Product |
United States |
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